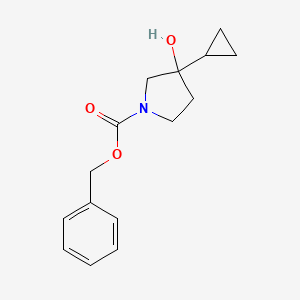
Benzyl 3-cyclopropyl-3-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-cyclopropyl-3-hydroxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring, a cyclopropyl group at the 3-position, and a hydroxyl group at the same position The carboxylate group is esterified with benzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-cyclopropyl-3-hydroxypyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopropyl-3-hydroxypyrrolidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-cyclopropyl-3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl or aryl halides in the presence of a base such as potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Benzyl 3-cyclopropyl-3-oxopyrrolidine-1-carboxylate.
Reduction: this compound.
Substitution: Various benzyl-substituted derivatives depending on the substituent used.
Scientific Research Applications
Benzyl 3-cyclopropyl-3-hydroxypyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 3-cyclopropyl-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group can enhance the compound’s binding affinity and selectivity. The benzyl group can also contribute to the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Benzyl 3-cyclopropyl-3-hydroxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Benzyl 3-hydroxypyrrolidine-1-carboxylate: Lacks the cyclopropyl group, which may affect its biological activity and binding properties.
Cyclopropyl 3-hydroxypyrrolidine-1-carboxylate: Lacks the benzyl group, which may influence its lipophilicity and membrane permeability.
Benzyl 3-oxopyrrolidine-1-carboxylate: Contains a carbonyl group instead of a hydroxyl group, which can alter its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl 3-cyclopropyl-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c17-14(19-10-12-4-2-1-3-5-12)16-9-8-15(18,11-16)13-6-7-13/h1-5,13,18H,6-11H2 |
InChI Key |
PIJUEKHENLKOJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CCN(C2)C(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















